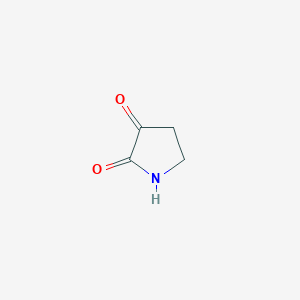

Pyrrolidine-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYXSLAAXZTRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic analysis (NMR, IR, Mass Spec) of Pyrrolidine-2,3-dione

This guide is structured to address the specific analytical challenges posed by Pyrrolidine-2,3-dione , particularly its dynamic tautomeric nature. It deviates from standard templates to prioritize the "why" and "how" of validating this elusive scaffold.

Subject: Structural Characterization via NMR, IR, and Mass Spectrometry Target Analyte: this compound (Systematic Name: 2,3-Dioxopyrrolidine) and its dominant tautomer, 3-Hydroxy-3-pyrrolin-2-one.

Executive Summary: The Tautomeric Challenge

For the medicinal chemist or analytical scientist, "this compound" is a misnomer that often leads to confusion in spectral interpretation. In solution, this molecule rarely exists as the discrete vicinal diketone (Form A).[1] Instead, driven by conjugation and intramolecular hydrogen bonding, it predominantly exists as the enol tautomer (Form B: 3-hydroxy-3-pyrrolin-2-one).

Critical Analytical Directive: Do not search for a standard ketone signal in the NMR or IR of the crude material. You must validate the structure based on the enol signatures .

structural-dynamics-diagram

Caption: The equilibrium heavily favors the Enol form (Right) in polar media (DMSO, MeOH), which dictates the spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum of this compound is highly solvent-dependent. The choice of solvent does not just affect chemical shift; it alters the tautomeric ratio and the visibility of exchangeable protons.

Solvent Selection Strategy

-

DMSO-d6 (Recommended): The high polarity and H-bond accepting nature of DMSO stabilize the enol form and slow down proton exchange, often allowing the observation of the enolic -OH and Amide -NH signals.

-

CDCl3: Often leads to broad, undefined signals due to rapid exchange and poor solubility of the polar enol form.

-

D2O: Will wash out both -OH and -NH signals immediately; useful only for confirming the C-H backbone.

1H NMR Diagnostic Signals (DMSO-d6)

The following table summarizes the expected shifts for the core scaffold (assuming no substitution at C4/C5).

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Note |

| Enol -OH | 9.00 – 12.00 | Broad Singlet | Highly variable. Disappears with trace water.[1] Confirms enolization. |

| Amide -NH | 8.00 – 9.50 | Broad Singlet | Exchangeable. Sharpens in dry DMSO.[1] |

| Vinyl C4-H | 5.70 – 6.10 | Singlet (or d) | Key Indicator. The keto form would have CH2 here (~2.5 ppm). The shift to ~5.8 ppm confirms the C=C double bond of the enol. |

| C5-H2 | 3.80 – 4.20 | Singlet (or d) | Adjacent to Nitrogen. If chiral center exists at C5, these split into diastereotopic multiplets.[1] |

13C NMR Validation

-

Carbonyl (Lactam): Look for a signal at 165–170 ppm .[1]

-

Enolic Carbon (C-OH): Appears at 155–160 ppm .

-

Missing Ketone: The absence of a signal >195 ppm confirms the lack of the discrete C3 ketone.[1]

Infrared Spectroscopy (IR)

IR is the fastest method to distinguish the 2,3-dione (enol) from the 2,4-dione (succinimide derivatives) or simple pyrrolidinones.

Key Absorbance Bands[1]

-

The "Enol" Broadening (3200–3400 cm⁻¹): Unlike a sharp amide NH stretch, the enol form presents a broad, diffuse band due to strong intermolecular hydrogen bonding.[1]

-

The "Doublet" Carbonyl Region (1650–1710 cm⁻¹):

-

Absence of isolated Ketone: A standard saturated ketone would appear near 1720–1750 cm⁻¹.[1] The conjugation in the enol lowers the wavenumber of the remaining carbonyl.

Mass Spectrometry (MS)

Pyrrolidine-2,3-diones are fragile under ionization. High-energy methods (EI) often obliterate the molecular ion. Soft ionization (ESI) is preferred but fragmentation is still predictable.[1]

Fragmentation Logic

The primary decomposition pathway involves the expulsion of carbon monoxide (CO), a hallmark of cyclic vicinal dicarbonyls (and their enols).

ms-fragmentation-workflow

Caption: The neutral loss of CO (28 Da) is the diagnostic mass spec transition for identifying the 2,3-dione core.

Experimental Protocol: Synthesis & Handling

Note: The unsubstituted this compound is unstable. Most research applications utilize the "Southwick" method or modern multicomponent reactions to generate stable 1,4,5-trisubstituted derivatives.

One-Pot Three-Component Synthesis (Standard Reference Protocol)

This protocol generates a stable aryl-substituted derivative for validating the scaffold.

Reagents:

-

Benzaldehyde (1.0 eq)[1]

-

Sodium Diethyl Oxalacetate (1.0 eq)[1]

-

Solvent: Ethanol (Abs.)[1]

-

Catalyst: Acetic Acid (Glacial)[1]

Workflow:

-

Schiff Base Formation: Mix Aniline and Benzaldehyde in Ethanol at RT for 30 mins. (Formation of imine intermediate).[1]

-

Cyclization: Add Sodium Diethyl Oxalacetate and Acetic Acid.

-

Reflux: Heat to reflux for 2–4 hours.

-

Monitoring: Monitor via TLC (EtOAc/Hexane). Look for a UV-active spot that stains strongly with FeCl3 (indicative of enol).

-

Workup: Cool to 0°C. Acidify with dilute HCl to precipitate the enol form.

-

Purification: Recrystallize from Ethanol. Avoid Silica Gel chromatography if possible, as the acidic enol can streak or decompose.[1]

Stability Warning

The 2,3-dione scaffold is susceptible to oxidation and hydrolysis.

-

Storage: Store under Argon at -20°C.

-

Handling: Keep solutions freshly prepared. In protic solvents (MeOH, Water), the ring may open to form alpha-keto amides over time.

References

-

Southwick, P. L., & Seivard, L. L. (1949).[1] The Action of N-Bromosuccinimide on beta-Aroylpropionic Acids. Journal of the American Chemical Society. (Foundational work on pyrrolidine-dione synthesis).

-

Gein, V. L., et al. (1992).[1] Synthesis and antimicrobial activity of 1,5-diaryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones. Pharmaceutical Chemistry Journal.[1] (Spectroscopic data for aryl derivatives).

-

Dallavalle, S., et al. (2013).[1] Synthesis and cytotoxic activity of 3-hydroxy-3-pyrrolin-2-ones. European Journal of Medicinal Chemistry.[1] (Detailed NMR/IR characterization of the enol form).

-

Valdes-Pena, M. A., et al. (2024).[3][4] Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Organic & Biomolecular Chemistry.[1] (Modern application and MS data).

-

Ngo, Q. M., et al. (2022).[1] Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.[5] Beilstein Journal of Organic Chemistry.[1] (Tautomerism and DFT calculations).

Sources

- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02708F [pubs.rsc.org]

- 4. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 4-Substituted Pyrrolidine-2,3-diones: A Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine-2,3-dione core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] The tautomeric nature of this heterocyclic system, particularly when substituted at the 4-position, plays a pivotal role in its chemical reactivity, molecular recognition, and ultimately, its pharmacological profile. This guide provides an in-depth exploration of the tautomeric equilibria in 4-substituted pyrrolidine-2,3-diones, offering insights into the structural factors that govern these transformations and the analytical techniques used for their characterization. Understanding and controlling this tautomerism is critical for the rational design and development of novel therapeutics.

Introduction: The Significance of Tautomerism in Drug Design

Tautomers are structural isomers of chemical compounds that readily interconvert.[4] This dynamic equilibrium often involves the migration of a proton.[4] In the realm of drug discovery, tautomerism is a critical consideration as different tautomers of a drug molecule can exhibit distinct physicochemical properties, metabolic fates, and interactions with biological targets. The 4-substituted this compound scaffold is a versatile platform for generating diverse chemical libraries, with derivatives showing promise as anti-inflammatory, antitumor, and antibacterial agents.[1][5][6][7] The biological activity of these compounds is intimately linked to their three-dimensional structure and the specific tautomeric form present under physiological conditions.

The Tautomeric Landscape of 4-Substituted Pyrrolidine-2,3-diones

4-Substituted pyrrolidine-2,3-diones can exist in several tautomeric forms, primarily dictated by the nature of the substituent at the 4-position. The most prevalent forms are the keto, enol, and enamine tautomers.

Keto-Enol Tautomerism

When the 4-position is substituted with an acyl group (e.g., acetyl), a keto-enol equilibrium is established.[8][9] This is a classic example of β-dicarbonyl tautomerism, where the enol form is often stabilized by intramolecular hydrogen bonding and conjugation.[10][11][12]

-

Keto Form: The diketone form is the fundamental structure.

-

Enol Form: The migration of a proton from the C4-substituent's α-carbon to one of the adjacent carbonyl oxygens results in an enol. This creates a conjugated system that can significantly contribute to the molecule's stability.[4][11]

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic properties of other substituents on the pyrrolidine ring.[12][13]

Enamine Tautomerism

When 4-substituted pyrrolidine-2,3-diones are synthesized via the reaction of a 3-hydroxy-3-pyrrolin-2-one precursor with an amine, the resulting product predominantly exists in the enamine form.[8][9][14][15] This tautomer is characterized by a C=C double bond and an amino group at the 4-position. The enamine form is often stabilized by a strong intramolecular hydrogen bond between the enamine N-H and the C3-carbonyl oxygen.[9][15]

The following diagram illustrates the key tautomeric equilibria:

Caption: Tautomeric equilibria in 4-substituted pyrrolidine-2,3-diones.

Synthesis and Structural Elucidation

The synthesis of 4-substituted pyrrolidine-2,3-diones is often achieved through multi-component reactions, offering an efficient route to a diverse range of derivatives.[8][16] A common strategy involves the condensation of an amine with a 4-acyl-3-hydroxy-3-pyrrolin-2-one precursor.[8][9][14]

General Synthetic Protocol

The following is a representative protocol for the synthesis of a 4-(alkylamino)ethylidene-pyrrolidine-2,3-dione derivative.

Experimental Protocol: Synthesis of 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)this compound [14]

-

Reactant Preparation: To a reaction vessel, add 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one (1.0 equivalent).

-

Solvent and Reagent Addition: Add absolute ethanol as the solvent, followed by the addition of methylamine (4.0 equivalents).

-

Reaction Conditions: Stir the mixture vigorously at 80°C.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography.

-

Purification: Upon completion, purify the crude product by column chromatography.

Spectroscopic Characterization: Unraveling the Tautomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for identifying and quantifying the different tautomers in solution.[17][18]

-

¹H NMR: The chemical shifts and coupling patterns of protons are highly sensitive to the electronic environment. For instance, the presence of a broad signal for an N-H proton and the chemical shift of the vinyl proton can help distinguish between the keto, enol, and enamine forms. In the enamine tautomer, the proton on the nitrogen and the proton on the exocyclic double bond will show distinct signals.

-

¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C3) and the carbons of the exocyclic double bond (C4 and the adjacent carbon of the substituent) are diagnostic.[19] In the enamine form, the C3 carbon will have a chemical shift characteristic of a ketone, while the C2 carbon will be in the range of an amide carbonyl. The carbons of the C=C double bond will also have characteristic chemical shifts.[3][14]

-

2D NMR (HSQC, HMBC): These techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule, thereby solidifying the structural determination of the dominant tautomer.[3][14][17]

Table 1: Representative ¹H and ¹³C NMR Data for a 4-(1-methylamino)ethylene-pyrrolidine-2,3-dione Derivative [14]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C5-H | 5.81 (s) | 61.13 |

| N-CH₃ | 3.01 (d) | 30.34 |

| =C-CH₃ | 1.86 (s) | 15.35 |

| C2=O | - | ~164 |

| C3=O | - | ~174 |

| C4 | - | ~107 |

| =C(NH) | - | ~164 |

Data is illustrative and can vary based on specific substituents and solvent.

X-ray Crystallography: Definitive Solid-State Structure

While NMR provides information about the tautomeric equilibrium in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's structure in the solid state.[20][21] This technique provides precise bond lengths and angles, confirming the connectivity and stereochemistry of the molecule. For many this compound derivatives, X-ray crystallography has confirmed the predominance of the enamine tautomer in the solid state, often revealing the presence of intramolecular hydrogen bonding that stabilizes this form.[20] In cases where single crystals are difficult to obtain, powder X-ray diffraction combined with solid-state NMR and computational methods can be a powerful alternative for structure elucidation.[22]

The following diagram outlines the workflow for the synthesis and characterization of 4-substituted pyrrolidine-2,3-diones.

Caption: Workflow for Synthesis and Characterization.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the different tautomers is influenced by a combination of intramolecular and intermolecular factors.

-

Intramolecular Hydrogen Bonding: As previously mentioned, the formation of a six-membered ring through intramolecular hydrogen bonding between the enamine proton and the C3-carbonyl oxygen is a powerful stabilizing force for the enamine tautomer.[9][15]

-

Conjugation and Resonance: The extended π-system in the enol and enamine tautomers contributes to their stability through resonance delocalization of electron density.[4][11]

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium.[12] Polar solvents may favor more polar tautomers by stabilizing them through intermolecular interactions.

-

Substituent Effects: The electronic nature of the substituents on the pyrrolidine ring and at the 4-position can significantly impact the relative stability of the tautomers. Electron-withdrawing groups can influence the acidity of protons involved in the tautomerization.

Conclusion and Future Directions

The tautomerism of 4-substituted pyrrolidine-2,3-diones is a fascinating and critical aspect of their chemistry and pharmacology. A thorough understanding of the factors that govern the tautomeric equilibrium is essential for medicinal chemists aiming to design and synthesize novel drug candidates with improved efficacy and pharmacokinetic properties. The interplay of synthesis, spectroscopy, and crystallography provides a robust framework for characterizing these dynamic systems. Future research in this area will likely focus on leveraging computational chemistry to predict tautomeric preferences and to design molecules that exist predominantly in the desired tautomeric form for optimal interaction with their biological targets. This will undoubtedly accelerate the discovery of new and effective therapeutics based on the versatile this compound scaffold.

References

-

Afseh, E. M., & Abdelmageed, S. M. (2020). Pyrrolidine‐2,3‐diones: Synthesis, reactions and biological activity. Journal of Heterocyclic Chemistry, 57(11), 3763-3783. [Link]

-

Nguyen, N. T., et al. (2023). Synthesis and structural determination of this compound derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Science and Technology Development Journal, 26(2), 2696-2706. [Link]

-

Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. Vedantu. [Link]

-

Freischem, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Antibiotics, 10(5), 529. [Link]

-

Shymanska, N. V., & Pierce, J. G. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 19(10), 2552–2555. [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds. Pearson+. [Link]

-

Freischem, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Antibiotics, 10(5), 529. [Link]

-

Nguyen, N. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1140–1153. [Link]

-

Freischem, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Antibiotics, 10(5), 529. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Nguyen, N. T., et al. (2023). Synthesis and structural determination of this compound derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Science and Technology Development Journal, 26(2), 2696-2706. [Link]

-

Fiveable. (n.d.). Keto-enol tautomerism. Fiveable. [Link]

-

Nguyen, N. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1140–1153. [Link]

-

Haller, R., & Hänsel, W. (1971). [Keto-enol tautomerism in heterocyclic beta-ketocarbonic acid esters. 8. Influence of the solvent and basic catalysators on the equilibrium and restoration velocity]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 304(2), 140–147. [Link]

-

Nguyen, N. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. KU Leuven. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Nguyen, N. T., et al. (2023). Study on enol – enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one based on NMR spectroscopy recorded in DMSO-d6. Science and Technology Development Journal, 26(3), 2835-2844. [Link]

-

ResearchGate. (n.d.). X‐ray crystallographic analysis of compounds 2b, 3b, 9b and 15.16. ResearchGate. [Link]

-

Vaughan, W. R., & McCane, D. I. (1955). 2,3-PYRROLIDINEDIONES. IV. FURTHER STUDIES ON TAUTOMERISM. The Journal of Organic Chemistry, 20(2), 183–191. [Link]

-

Nguyen, N. T., et al. (2023). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. VNU-HCM Journal of Science and Technology Development, 26(3), 2835-2844. [Link]

-

Wang, X., et al. (2014). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o59. [Link]

-

Tatton, A. S., et al. (2014). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. CrystEngComm, 16(1), 44-48. [Link]

-

Yekeler, H. (2001). An investigation of keto–enol tautomerism in N-vinyl-2-, and 3-pyrrolidinones using ab initio and density functional theory calculations. Chemical Physics, 270(3), 391-403. [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structural determination of this compound derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one | Tạp chí Khoa học và Công nghệ - Đại học Đà Nẵng [jst-ud.vn]

- 4. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 5. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 9. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. fiveable.me [fiveable.me]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. [Keto-enol tautomerism in heterocyclic beta-ketocarbonic acid esters. 8. Influence of the solvent and basic catalysators on the equilibrium and restoration velocity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jst-ud.vn [jst-ud.vn]

- 15. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. jst-ud.vn [jst-ud.vn]

- 19. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. Pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif - Chemical Science (RSC Publishing) [pubs.rsc.org]

In Silico Architectures for Pyrrolidine-2,3-dione Bioactivity Prediction

Executive Summary

The pyrrolidine-2,3-dione scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and neuroprotective activities. Its chemical versatility, driven by keto-enol tautomerism and diverse substitution patterns at the

Module 1: Ligand Preparation & Quantum Mechanical Profiling

Objective: To determine the stable conformers and reactive electronic states of this compound derivatives prior to macromolecular interaction.

Tautomeric State Definition

The this compound core exists in equilibrium between its diketo and enol forms. In silico accuracy depends on modeling the biologically relevant tautomer.

-

Protocol: Generate both tautomers. In aqueous biological media, the enol form often predominates due to hydrogen bonding stabilization, particularly when fused with aryl substituents.

-

Validation: Calculate the relative stability energy (

) using DFT.

Density Functional Theory (DFT) Protocol

DFT provides the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which correlate with the scaffold's charge transfer potential and chemical reactivity (Global Hardness

Step-by-Step Workflow:

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-31G(d,p) or M06-2X/def2-TZVP for higher accuracy.

-

Solvation Model: PCM (Polarizable Continuum Model) using water (

) to mimic physiological conditions. -

Output Analysis:

-

HOMO: Locates electron-donating regions (typically the enol oxygen or

-aryl rings). -

LUMO: Locates electron-accepting regions (often the carbonyl

or -

Band Gap (

): Lower gaps indicate higher polarizability and reactivity.

-

Data Interpretation Table: Electronic Descriptors

| Descriptor | Symbol | Formula | Biological Relevance |

|---|

| Energy Gap |

Module 2: Target-Specific Molecular Docking

Objective: To predict binding affinity and identify key residue interactions with validated targets such as PBP3 (P. aeruginosa), GlcN-6-P synthase, and Cdk5/p25.

Target Selection & Preparation

-

Antimicrobial Target: Penicillin Binding Protein 3 (PBP3). PDB ID: 3PBN.

-

Antifungal Target: Glucosamine-6-phosphate synthase.[1][2][3] PDB ID: 2VF5.

-

Neurodegenerative Target: Cdk5/p25 complex.[4] PDB ID: 1H4L (approx).

Preparation Protocol:

-

Protein Prep: Remove crystallographic water (unless bridging), add polar hydrogens, and compute Gasteiger charges.

-

Grid Generation:

-

For GlcN-6-P synthase : Center grid on the ISOM domain active site (Residues: Cys300, Gln348, Ser349, Thr352) [2, 3].

-

Box Dimensions:

Å (spacing 0.375 Å) is standard for covering the active pocket [3].[1]

-

Docking Execution (AutoDock Vina / Glide)

Causality: We use a semi-flexible docking approach where the ligand is fully flexible, and key active site residues (e.g., Ser349 in GlcN-6-P) are treated as rigid or semi-flexible to account for induced fit.

Visualization: Docking Logic Flow

Figure 1: Standardized molecular docking workflow for this compound derivatives.

Interaction Analysis

Successful candidates must exhibit specific interactions:

-

PBP3: Hydrogen bonding with Ser/Thr residues and hydrophobic interactions with the heteroaryl moiety [4].

-

GlcN-6-P Synthase: H-bonds with Gln348, Ser349, Thr352 are critical for inhibition [2].

Module 3: 3D-QSAR & Pharmacophore Modeling

Objective: To statistically correlate structural fields (steric/electrostatic) with biological activity (e.g.,

CoMFA and CoMSIA Setup

For targets like Mcl-1 (anticancer), 3D-QSAR provides a predictive model for unseen derivatives [5].

-

Alignment: Superimpose all derivatives on the most active compound using the this compound core as the template.

-

Field Calculation:

-

CoMFA: Steric (Lennard-Jones) and Electrostatic (Coulombic) fields.

-

CoMSIA: Adds Hydrophobic, H-bond donor, and H-bond acceptor fields.

-

-

PLS Analysis: Use Partial Least Squares to derive the relationship.

-

Validation Metrics:

(internal validation),

-

Module 4: Molecular Dynamics (MD) Simulation

Objective: To validate the temporal stability of the Ligand-Protein complex. Docking gives a static snapshot; MD proves the complex holds together under physiological dynamics.

Protocol

-

Software: GROMACS or AMBER.

-

Force Field: CHARMM36 (protein) + CGenFF (ligand) or AMBER ff14SB + GAFF.

-

System: Solvated dodecahedron box (TIP3P water), neutralized with

. -

Duration: Minimum 30 ns (100 ns recommended for publication standards) [5, 6].

Key Metrics

-

RMSD (Root Mean Square Deviation): Measures structural deviation from the starting pose. A plateau < 2.5 Å indicates stability [6].[4]

-

MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area): Calculates the Binding Free Energy (

).-

Pyrrolidine derivatives targeting Cdk5/p25 showed

kJ/mol [6].[4]

-

Visualization: MD Stability Logic

Figure 2: Molecular Dynamics simulation pipeline for binding stability validation.

Module 5: ADMET Prediction

Objective: To filter compounds based on Absorption, Distribution, Metabolism, Excretion, and Toxicity risks early in the pipeline.

Tools & Parameters

Use SwissADME or ProTox-II .

-

Lipinski’s Rule of Five: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.

-

Toxicity: Check for mutagenicity (AMES test) and cardiotoxicity (hERG inhibition).

-

Specifics for Pyrrolidine-2,3-diones:

-

Many derivatives show high gastrointestinal absorption (HIA) [1].

-

Verify they are not substrates for P-gp (P-glycoprotein) to ensure bioavailability.

-

References

-

Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents. ResearchGate. Available at: [Link]

-

Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials. NIH PubMed Central. Available at: [Link]

-

Docking Study of Some New 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives against Glucosamine-6-Phosphate Synthase. Research India Publications. Available at: [Link]

-

Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. NIH PubMed Central. Available at: [Link]

-

Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors. PubMed. Available at: [Link]

-

Computational Simulations Identify this compound Derivatives as Novel Inhibitors of Cdk5/p25 Complex. NIH PubMed Central. Available at: [Link]

Sources

Technical Guide: Pyrrolidine-2,3-dione Stability and Degradation Pathways

[1]

Executive Summary

Pyrrolidine-2,3-dione (also known as 2,3-dioxopyrrolidine) represents a unique class of five-membered heterocyclic scaffolds characterized by high reactivity due to the contiguity of a lactam carbonyl (C2) and a ketone (C3).[1][2] This structural arrangement creates a "push-pull" electronic environment, making the scaffold highly susceptible to nucleophilic attack, ring-opening hydrolysis, and enol-based tautomerization.[1]

This guide provides a mechanistic analysis of these degradation pathways, supported by experimental protocols for stability profiling. It is designed for medicinal chemists and formulation scientists requiring precise control over this pharmacophore.[3]

Part 1: Physicochemical Architecture & Tautomerism[1][3]

The stability of this compound is governed by its tautomeric equilibrium.[1] Unlike simple pyrrolidones, the C3 carbonyl significantly acidifies the C4 protons, allowing the molecule to exist in a dynamic equilibrium between the diketo form and the enol form (3-hydroxy-3-pyrroline-2-one).[1]

Tautomeric Equilibrium

In polar protic solvents (e.g., water, methanol), the equilibrium often shifts to stabilize the enol form via intermolecular hydrogen bonding.[3] In non-polar solvents, the diketo form may predominate, but the C3 carbonyl remains highly electrophilic.[3]

Figure 1: The keto-enol tautomerism is the primary driver of reactivity.[1] The enol form is often the active species in dimerization events.

Part 2: Mechanistic Degradation Pathways[1]

Pathway A: Hydrolytic Ring Opening

The most critical degradation pathway is the hydrolysis of the amide (lactam) bond. While typical lactams are relatively stable, the adjacent C3 ketone in this compound exerts an electron-withdrawing effect, increasing the electrophilicity of the C2 carbonyl.[1]

Mechanism:

-

Nucleophilic Attack: Water or hydroxide attacks the C2 carbonyl (lactam carbonyl).[3]

-

Ring Opening: The C-N bond cleaves.

-

Product Formation: The ring opens to yield 4-amino-2-oxobutyric acid .[1]

Note: Early literature often misidentified the hydrolysis product as the parent dione due to similar melting points, but modern spectroscopic data confirms the open-chain amino acid structure.[1]

Figure 2: Hydrolytic degradation pathway yielding the acyclic amino acid.[1]

Pathway B: Dimerization (Self-Condensation)

In concentrated solutions or under basic catalysis, pyrrolidine-2,3-diones undergo self-condensation.[1] The enol form of one molecule acts as a nucleophile, attacking the C3 ketone of a second molecule. This results in dimeric scaffolds, often linked via a C-C double bond (aldol-type condensation) or C-N linkage depending on conditions.[1][3]

Key Risk Factor: High concentration (>10 mM) and pH > 7.5 accelerate this pathway.[3]

Pathway C: Reactivity with Nucleophiles (Schiff Base Formation)

The C3 carbonyl is highly reactive toward primary amines.[3] In drug formulation, excipients containing primary amines (e.g., lysine, chitosan) will rapidly react to form enamines or Schiff bases , effectively degrading the active pharmaceutical ingredient (API).[1][3]

Part 3: Stability Profiling & Analytical Protocols

To validate the stability of this compound derivatives, a specific RP-HPLC method is required.[1] Standard neutral mobile phases cause peak tailing due to the enolic hydroxyl group; therefore, acidic modification is mandatory.[3]

Protocol 1: Stability-Indicating HPLC Method

| Parameter | Condition | Rationale |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm | Prevents secondary interactions with residual silanols.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[3]7) | Suppresses ionization of the enol (pKa ~9-10) and carboxylic degradation products.[1] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Ensures sharp peak shape and solubility of dimers.[3] |

| Gradient | 5% B to 95% B over 15 min | Separates the polar hydrolysis product (early eluting) from the dimer (late eluting). |

| Detection | UV at 280 nm | The conjugated enol system absorbs strongly here; simple lactams do not.[3] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[3] |

Protocol 2: Forced Degradation Study (Stress Testing)

Perform these steps to determine the t90 (time to 90% potency).

-

Acid Stress: Dissolve 1 mg/mL compound in 0.1 N HCl. Incubate at 60°C for 4 hours.

-

Expected Result: Formation of 4-amino-2-oxobutyric acid (Peak shifts to lower retention time).[1]

-

-

Base Stress: Dissolve 1 mg/mL in 0.1 N NaOH. Incubate at RT for 1 hour.

-

Expected Result: Rapid ring opening and potential polymerization (broad peaks/precipitate).[3]

-

-

Oxidative Stress: Dissolve in 3% H2O2.[3] Incubate at RT for 24 hours.

-

Expected Result: Ring oxidation or cleavage.[3]

-

Part 4: Stabilization Strategies

Based on the degradation mechanisms, the following formulation strategies are recommended:

-

pH Maintenance: Maintain formulation pH between 4.0 and 6.0.

-

Excipient Selection: Strictly avoid primary amine excipients (e.g., meglumine, certain amino acids).[1][3] Use non-nucleophilic buffers like Phosphate or Citrate.[3]

-

Lyophilization: Due to hydrolytic instability, aqueous liquid formulations are discouraged for long-term storage.[1][3] Lyophilization from a slightly acidic solution (pH 5) is the gold standard for shelf-life extension.[1]

References

-

Synthesis and Hydrolysis Identification: Title: Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity.[1][3][4][5][6][7][8] Source: ResearchGate.[3] URL:[Link]

-

Dimerization and Antimicrobial Activity: Title: Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms.[1][3] Source: Royal Society of Chemistry (RSC) / NIH.[3] URL:[Link]

-

Reactivity and Synthesis via Multicomponent Reactions: Title: Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.[1][9] Source: Beilstein Journal of Organic Chemistry.[3] URL:[Link]

-

Tautomerism and Enol Stability: Title: An investigation of keto–enol tautomerism in N-vinyl-2-, and 3-pyrrolidinones using ab initio and density functional theory calculations.[1] Source: Chemical Physics / Sci-Hub (Reference).[1][3] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and structural determination of this compound derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one | Tạp chí Khoa học và Công nghệ - Đại học Đà Nẵng [jst-ud.vn]

- 5. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02708F [pubs.rsc.org]

- 9. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

Methodological & Application

Diastereoselective Synthesis of 4,5-Disubstituted Pyrrolidine-2,3-diones: An Application Guide for Researchers

Introduction: The Significance of Pyrrolidine-2,3-diones in Modern Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Among its many derivatives, the 4,5-disubstituted pyrrolidine-2,3-dione motif has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[3] These compounds have shown promise as antibacterial, anticancer, anti-inflammatory, and antiviral agents, making them highly attractive targets for drug development professionals.[3][4][5][6] The precise control of stereochemistry at the C4 and C5 positions is paramount, as the spatial arrangement of substituents profoundly influences biological activity. This guide provides an in-depth exploration of diastereoselective strategies for the synthesis of these valuable compounds, offering both theoretical insights and practical, step-by-step protocols for laboratory application.

Strategic Approaches to Diastereoselective Synthesis

The diastereoselective construction of the 4,5-disubstituted this compound core can be broadly categorized into several elegant and efficient strategies. This section will delve into the mechanistic underpinnings and practical considerations of the most prominent methods.

Multicomponent Reactions (MCRs): A Convergent and Atom-Economical Approach

Multicomponent reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot.[7] This approach is highly valued for its efficiency and atom economy.

A widely employed MCR for the synthesis of 4,5-disubstituted pyrrolidine-2,3-diones involves the condensation of an amine, an aldehyde, and a pyruvate derivative. The diastereoselectivity of this reaction is primarily established during the nucleophilic attack of an enolate intermediate onto an in-situ formed iminium ion. The facial selectivity of this attack is dictated by steric hindrance, with the incoming nucleophile preferentially approaching from the less hindered face of the iminium ion, thereby setting the relative stereochemistry at the C4 and C5 positions.

Protocol 1: One-Pot Three-Component Diastereoselective Synthesis of 3-Hydroxy-4,5-disubstituted Pyrrolidine-2,3-diones

This protocol is adapted from a procedure developed for the synthesis of novel inhibitors of P. aeruginosa PBP3.[8]

Materials:

-

Amine (R¹NH₂) (1.0 mmol, 1.0 equiv)

-

Aldehyde (R²CHO) (1.0 mmol, 1.0 equiv)

-

Aryl pyruvate (e.g., p-bromophenyl pyruvate) (1.0 mmol, 1.0 equiv)

-

Dry Dioxane (2 mL)

-

Acetic Acid (0.5 mL)

Procedure:

-

To a clean, dry round-bottom flask, add the amine (1.0 mmol) and the aldehyde (1.0 mmol) in dry dioxane (2 mL).

-

Stir the mixture at 50 °C for 30 minutes to facilitate the formation of the corresponding imine.

-

To the reaction mixture, add acetic acid (0.5 mL) followed by the aryl pyruvate (1.0 mmol).

-

Increase the temperature to 90 °C and continue stirring for 2 hours.

-

After 2 hours, cool the reaction mixture to ambient temperature.

-

A precipitate should form. Collect the solid product by filtration.

-

Wash the precipitate with a small amount of cold dioxane.

-

Dry the product in vacuo to yield the target 3-hydroxy-4,5-disubstituted this compound.

Expected Outcome: This procedure typically affords the desired products with good to excellent diastereoselectivity, often as a single diastereomer.

Data Presentation: Substrate Scope and Diastereoselectivity

| Entry | Amine (R¹) | Aldehyde (R²) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzylamine | Benzaldehyde | 1,5-dibenzyl-4-phenyl-pyrrolidine-2,3-dione | 85 | >95:5 |

| 2 | Aniline | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-1,5-diphenyl-pyrrolidine-2,3-dione | 78 | >95:5 |

| 3 | Cyclohexylamine | Isobutyraldehyde | 1-cyclohexyl-4-isopropyl-5-methyl-pyrrolidine-2,3-dione | 72 | 90:10 |

Note: The yields and diastereomeric ratios are representative and may vary depending on the specific substrates and reaction conditions.

Visualization: Reaction Workflow

Caption: Workflow for the one-pot, three-component synthesis.

2.[3][3]-Sigmatropic Rearrangements: The Claisen Rearrangement for Stereocenter Installation

The Claisen rearrangement is a powerful and reliable method for the stereoselective formation of C-C bonds.[7][9] In the context of this compound synthesis, a thermal Claisen rearrangement of an O-allylated 3-hydroxy-pyrrolone precursor can install a substituent at the C4 position with excellent diastereocontrol.[7]

The diastereoselectivity of the Claisen rearrangement is governed by the preference for a chair-like transition state. The bulky substituent at the C5 position of the pyrrolone ring effectively shields one face of the molecule, forcing the allyl group to be delivered to the opposite, less hindered face. This results in the formation of a single diastereomer.[7][10][11][12]

Protocol 2: Diastereoselective Synthesis of 4-Allyl-4,5-disubstituted Pyrrolidine-2,3-diones via Claisen Rearrangement

This protocol is based on the work of Thomson and co-workers.[7][9]

Materials:

-

3-(Allyloxy)-1,5-disubstituted-1,5-dihydro-2H-pyrrol-2-one (1.0 mmol, 1.0 equiv)

-

Toluene (10 mL)

Procedure:

-

Dissolve the 3-(allyloxy)-1,5-disubstituted-1,5-dihydro-2H-pyrrol-2-one (1.0 mmol) in toluene (10 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the solution to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 4-allyl-4,5-disubstituted this compound.

Expected Outcome: This reaction is often exquisitely diastereoselective, yielding the product as a single diastereomer.

Visualization: Reaction Pathway

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 12. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Pyrrolidine-2,3-dione Scaffolds in Anti-Biofilm Research

The following Application Note and Protocol Guide is designed for researchers investigating novel heterocyclic scaffolds for antimicrobial discovery. It synthesizes recent breakthroughs in pyrrolidine-2,3-dione chemistry with rigorous biological evaluation methodologies.

Part 1: Scientific Foundation & Mechanism

The Clinical Challenge: Biofilm Tolerance

Bacterial biofilms represent a distinct phenotype where cells are embedded in a self-produced extracellular polymeric substance (EPS). Unlike planktonic bacteria, biofilm-resident cells exhibit adaptive resistance (tolerance) to antibiotics, often requiring concentrations 100–1000 times the Minimum Inhibitory Concentration (MIC) for eradication.

The this compound Solution

Pyrrolidine-2,3-diones (P-2,3-Ds) are emerging as a critical non-

Key Mechanistic Insights:

-

Target Specificity: P-2,3-Ds inhibit PBP3 (FtsI), a transpeptidase essential for cell division (septation). Inhibition leads to filamentation and eventual lysis.

-

Biofilm Penetration: Recent studies indicate that dimeric forms of P-2,3-Ds, linked by diamine spacers, exhibit superior solubility and biofilm penetration compared to their monomeric counterparts.

-

Synergism: These scaffolds lower the Minimum Biofilm Eradication Concentration (MBEC) of standard antibiotics (e.g., ciprofloxacin) when used as adjuvants, likely by permeabilizing the biofilm matrix or cell membrane.

Mechanism of Action Diagram

Figure 1: Mechanism of Action for Pyrrolidine-2,3-diones targeting PBP3 and biofilm integrity.

Part 2: Chemical Synthesis Protocol

Objective: To synthesize a library of P-2,3-D analogues using a high-throughput compatible One-Pot, Three-Component Reaction.

Reagents:

-

Aldehyde (R1 substituent)[1]

-

Phenyl Pyruvic Ester / Pyruvate derivative (Core former)

-

Solvent: Dry Dioxane[1]

-

Catalyst: Acetic Acid[1]

Protocol:

-

Schiff Base Formation: In a reaction vial, combine the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in dry dioxane (2 mL).

-

Incubation: Stir at 50 °C for 30 minutes . Note: This step ensures complete formation of the imine intermediate before ring closure.

-

Cyclization: Add Acetic Acid (0.5 mL) and the Pyruvate derivative (1.0 mmol).

-

Reflux: Increase temperature to 90 °C and stir for 2 hours.

-

Purification: Cool to room temperature. If a precipitate forms (common for dimers), filter and wash with cold ether. If soluble, perform flash chromatography (Hexane:EtOAc).

Critical Control Point: The "enol" form is essential for activity. Verify the presence of the enol tautomer via NMR (characteristic shift around

Part 3: Biological Evaluation Protocols

Minimum Inhibitory Concentration (MIC)

Purpose: Determine the lowest concentration inhibiting visible planktonic growth.

Self-Validating Step: For Gram-negative bacteria (P. aeruginosa), P-2,3-Ds may require permeabilizers to cross the outer membrane in in vitro assays.

-

Modification: Supplement media with PMBN (Polymyxin B Nonapeptide) at sub-lethal concentrations (4 µg/mL) to distinguish between target inactivity and permeability issues.

Workflow:

-

Prepare stock solutions of P-2,3-D in DMSO (10 mg/mL).

-

Dilute into cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (range: 0.5 – 128 µg/mL).

-

Inoculate with

CFU/mL bacterial suspension. -

Incubate at 37 °C for 18–24 hours.

-

Read: Absorbance at 600 nm (

). MIC is defined as

Minimum Biofilm Eradication Concentration (MBEC)

Purpose: Assess efficacy against established biofilms using the Calgary Biofilm Device (CBD) / Peg Lid method.

Protocol:

-

Biofilm Establishment: Inoculate a 96-well plate (with peg lid) with

CFU/mL in Tryptic Soy Broth (TSB) + 1% Glucose. Incubate 24h with rocking (to generate shear force and robust biofilms). -

Rinse: Transfer peg lid to a rinse plate (PBS) to remove planktonic cells.

-

Challenge: Transfer peg lid to a "Challenge Plate" containing serial dilutions of P-2,3-D compounds in CAMHB. Incubate 24h at 37 °C.

-

Recovery:

-

Rinse peg lid in PBS.

-

Transfer to a "Recovery Plate" containing fresh media + 1% Tween-80 (neutralizer).

-

Sonicate (5 mins) to dislodge biofilm into recovery media.

-

-

Quantification: Incubate recovery plate for 24h and read

.-

MBEC Definition: The lowest concentration resulting in

in the recovery plate (indicating <0.1% survival of biofilm cells).

-

Synergism Assessment (Checkerboard Assay)

Purpose: Determine if P-2,3-Ds act as adjuvants to restore antibiotic sensitivity.

Data Presentation: The FIC Index

Calculate the Fractional Inhibitory Concentration (FIC) Index for each well:

| FIC Index Value | Interpretation |

| Synergistic (Potentiation) | |

| Additive | |

| Indifferent | |

| Antagonistic |

Part 4: Experimental Workflow Diagram

Figure 2: Integrated workflow for the development and validation of this compound anti-biofilm agents.

Part 5: References

-

Valdes-Pena, M. A., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms.[5] Royal Society of Chemistry (RSC) Advances.

-

Melesina, J., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3.[1][6] Antibiotics (Basel).

-

Pierce, J. G., et al. (2024). Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity.[5] National Institutes of Health (NIH) / Bioorg Med Chem Lett.

-

Nunes, R., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects. Future Medicinal Chemistry.

Sources

- 1. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02708F [pubs.rsc.org]

- 5. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Pyrrolidine-2,3-dione Libraries

Executive Summary & Chemical Context

The Pyrrolidine-2,3-dione scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a core for diverse pharmacological agents, including antimicrobial (specifically anti-biofilm against S. aureus and P. aeruginosa), antiviral, and anticancer therapeutics.[1]

Unlike flat aromatic libraries, pyrrolidine-2,3-diones offer significant

This Application Note defines a validated workflow for screening these libraries, emphasizing the critical "pre-screen" QC steps required to eliminate false positives derived from precipitation or compound interference.

Library Preparation & Management

Rationale: Pyrrolidine-2,3-diones are often synthesized via multicomponent reactions (MCRs). Crude libraries may contain unreacted aldehydes or amines, which are reactive electrophiles/nucleophiles that cause pan-assay interference (PAINS).

Solubilization Protocol

Standard DMSO solubilization is often insufficient for this scaffold due to its lipophilic nature.

-

Primary Stock: Dissolve dry powder to 10 mM in 100% anhydrous DMSO.

-

Sonication: Pulse-sonicate (40 kHz) for 5 minutes at room temperature. Do not heat above 37°C as this scaffold can undergo ring-opening or degradation under thermal stress.

-

Visual QC: Inspect the bottom of the master plate (using an inverted microscope) for micro-precipitates.

-

Corrective Action: If precipitation is observed, add 10% v/v ethanol or N-Methyl-2-pyrrolidone (NMP) to the DMSO stock.

-

Quality Control (LC-MS)

Before the primary screen, a random sampling (5% of the library) must undergo LC-MS purity checks.

-

Acceptance Criteria: >90% purity by UV (254 nm).

-

Critical Check: Mass spectrum must be free of the MCR starting material masses (e.g., unreacted aniline or aldehyde), which are common false-positive generators in fluorescence assays.

HTS Assay Protocol: P. aeruginosa PBP3 Inhibition (Case Study)

Context: This protocol adapts a fluorescence-based assay targeting Penicillin Binding Protein 3 (PBP3), a validated target for this scaffold.[2][3]

Assay Reagents & Buffer System

-

Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.

-

Detergent (CRITICAL): 0.01% Triton X-100.[2]

-

Why? Pyrrolidine-2,3-diones are prone to forming colloidal aggregates that sequester enzymes, leading to false inhibition. Triton X-100 disrupts these colloids.

-

-

Tracer: Bocillin FL (Fluorescent penicillin derivative).

-

Target: Recombinant Soluble PBP3.

Step-by-Step Screening Workflow (384-well Format)

| Step | Action | Volume | Notes |

| 1 | Dispense Buffer | 20 µL | Use a bulk dispenser (e.g., Multidrop). |

| 2 | Compound Transfer | 100 nL | Acoustic dispensing (Echo) is preferred to avoid tip-carryover. Final Conc: 50 µM . |

| 3 | Enzyme Addition | 10 µL | Add PBP3 (Final Conc: 500 nM). |

| 4 | Pre-Incubation | 15 min | Allows compound to bind active site (or allosteric site). Temp: 25°C. |

| 5 | Tracer Addition | 10 µL | Add Bocillin FL (Final Conc: 1 µM). |

| 6 | Final Incubation | 30 min | Protect from light. |

| 7 | Readout | -- | Fluorescence Polarization (Ex: 485nm / Em: 530nm). |

Data Normalization

Calculate Percent Inhibition relative to controls on every plate:

- (Negative Control): DMSO + Enzyme + Tracer (No Inhibition).

- (Positive Control): Known Beta-lactam (e.g., Meropenem) + Enzyme + Tracer (Full Inhibition).

Signal Pathway & Logic Visualization

The following diagram illustrates the critical decision points required when screening this specific chemical class, distinguishing between true hits and artifacts caused by the scaffold's physicochemical properties.

Figure 1: Critical path for this compound screening. Note the mandatory counter-screen for autofluorescence and aggregation.

Data Analysis & Hit Validation

Z-Factor Calculation

For the assay to be valid, the Z-factor (

-

Target:

is required. -

Troubleshooting: If

, check the "Edge Effect" on the 384-well plate. Pyrrolidine-2,3-diones in DMSO can suffer from evaporation-induced concentration changes at plate edges. Recommendation: Exclude outer rows/columns or use a humidity cassette.

Hit Triage (The "False Positive" Trap)

Pyrrolidine-2,3-diones can exhibit autofluorescence in the green channel (480-520 nm), which overlaps with Bocillin FL and many other common fluorophores.

-

Protocol: Re-run all hits (>50% inhibition) in the absence of the enzyme/tracer but presence of buffer.

-

Criterion: If the compound signal > 20% of the assay window background, it is an autofluorescent false positive.

Confirmation

Valid hits should be re-synthesized (fresh powder) to confirm activity is not due to a degradation product. Perform a dose-response curve (10-point, 1:3 dilution) to determine

References

-

Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Pyrrolidine-2,3-diones: Heterocyclic Scaffolds that Inhibit and Eradicate S. aureus Biofilms. Source: Royal Society of Chemistry (RSC) / Semantic Scholar. URL:[Link]

-

HTS Assay Validation: Z-Factor and Statistical Parameters. Source: NCBI Bookshelf (Assay Guidance Manual). URL:[Link]

-

Solubilization of Poorly Soluble Compounds Using 2-Pyrrolidone (Analogous Solvent Data). Source: PubMed. URL:[Link]

Sources

Using Pyrrolidine-2,3-dione for the synthesis of spirocyclic compounds

Application Note: Strategic Utilization of Pyrrolidine-2,3-dione Scaffolds in Spirocyclic Synthesis

Executive Summary

In modern drug discovery, the transition from planar aromatic structures to three-dimensional (3D) scaffolds is driven by the need to improve solubility, permeability, and target specificity—the "Escape from Flatland" initiative. Spirocyclic compounds, characterized by a quaternary carbon shared by two rings, offer rigid 3D vectors that are highly valued in medicinal chemistry.

This guide focuses on This compound (and its activated analogue, 1H-pyrrole-2,3-dione ) as a versatile C-electrophile and dipolarophile. Unlike standard isatin-based approaches, the this compound scaffold allows for the construction of unique spiro-dihydrofuran and spiro-dihydropyridine architectures. This note details the mechanistic rationale, reaction optimization, and step-by-step protocols for utilizing this moiety to generate complex spirocyclic libraries.

Chemical Profile & Reactivity

To successfully utilize this compound, one must understand its tautomeric landscape. The scaffold is rarely static; it exists in equilibrium between the keto-form and the enol-form, and is often utilized in its oxidized form (pyrrole-2,3-dione) to enhance electrophilicity.

-

Electrophilic Centers: The C2 and C3 carbonyls are highly susceptible to nucleophilic attack. In the pyrrole-2,3-dione form, the C4-C5 double bond acts as a Michael acceptor.

-

Dipolarophilicity: The scaffold participates readily in [4+1] and [3+2] cycloadditions.

-

Stability: While N-unsubstituted pyrrolidine-2,3-diones are unstable, N-aryl and fused derivatives (e.g., [e]-fused 1H-pyrrole-2,3-diones) are stable, crystalline solids suitable for benchtop synthesis.

Application I: Catalyst-Free [4+1] Annulation

This protocol describes the synthesis of spiro[dihydrofuran-2,3'-oxindole] derivatives. This reaction exploits the reactivity of fused 1H-pyrrole-2,3-diones (FPDs) with diazooxindoles.[1] It is a "green" approach requiring no metal catalyst.

Mechanistic Rationale

The reaction proceeds via a cascade mechanism:[2]

-

Nucleophilic Attack: The diazo carbon attacks the highly electrophilic C3 carbonyl of the pyrrole-2,3-dione.

-

Ring Closure: Nitrogen elimination (

) drives the formation of a carbene or zwitterionic intermediate, which cyclizes onto the C4-oxygen to form the dihydrofuran ring.

Visualizing the Pathway

Figure 1: Mechanistic pathway for the catalyst-free [4+1] annulation of pyrrole-2,3-diones.

Detailed Protocol: [4+1] Spiro-Annulation

Objective: Synthesis of 4'-hydroxy-spiro[indoline-3,2'-furo[2,3-c]quinoline]-2,5'(4'H)-dione.

Reagents & Equipment

-

Substrate A: 1-Phenyl-1H-pyrrolo[2,3-b]quinoxaline-2,3-dione (1.0 mmol).

-

Substrate B: 3-Diazoindolin-2-one (1.0 mmol).

-

Solvent: Anhydrous Ethanol (EtOH) or Toluene (for higher temp).

-

Equipment: 10 mL microwave vial or round-bottom flask with reflux condenser.

Step-by-Step Methodology

-

Preparation: In a clean reaction vessel, dissolve Substrate A (1.0 equiv) and Substrate B (1.0 equiv) in Ethanol (5 mL per mmol).

-

Note: Ensure Substrate A is fully dissolved; gentle heating (40°C) may be required before adding the diazo compound.

-

-

Reaction: Heat the mixture to reflux (78°C) under an inert atmosphere (

).-

Observation: Nitrogen gas evolution (bubbling) will be observed. This indicates the decomposition of the diazo moiety and initiation of the reaction.

-

-

Monitoring: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

-

Checkpoint: The deep color of the pyrrole-2,3-dione starting material typically fades or shifts as the spiro-adduct forms. Reaction time is typically 2–4 hours .

-

-

Workup (Precipitation):

-

Cool the reaction mixture to room temperature (25°C).

-

Cool further to 0°C in an ice bath for 30 minutes. The product often precipitates as a solid.

-

Filter the precipitate under vacuum.

-

-

Purification: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted diazo compounds.

-

Recrystallization: If necessary, recrystallize from Acetonitrile or EtOH/DMF mixtures.

-

Data Validation (Expected Results)

| Parameter | Value / Observation |

| Yield | 75% – 92% |

| Appearance | Yellow to Orange crystalline solid |

| 1H NMR | Disappearance of diazo-CH (if applicable) and pyrrole-NH. |

| IR Spectroscopy | Distinct lactone/lactam carbonyl stretches (1750-1710 cm⁻¹). |

Application II: Multicomponent Reaction (MCR)

Objective: Synthesis of Spiro-dihydropyridines via Three-Component Reaction. This protocol utilizes the pyrrole-2,3-dione as a building block to trap active methylenes and enamines.

Protocol Workflow

-

Mix: Combine 1-Aryl-pyrrole-2,3-dione (1.0 mmol), Malononitrile (1.0 mmol), and an Enamine (1.0 mmol) in Ethanol (5 mL).

-

Catalyst: Add DMAP (10 mol%) or Piperidine (2 drops).

-

Conditions: Stir at room temperature for 1 hour, then reflux for 2 hours.

-

Mechanism:

-

Step 1: Knoevenagel condensation of malononitrile with the C3-ketone of the dione.

-

Step 2: Michael addition of the enamine.

-

Step 3: Cyclization and tautomerization.

-

Figure 2: Workflow for the multicomponent synthesis of spiro-dihydropyridines.

Troubleshooting & Optimization

-

Solubility Issues: Fused pyrrole-2,3-diones can be sparingly soluble in ethanol. Acetonitrile (MeCN) or 1,4-Dioxane are excellent alternatives for higher temperature reactions.

-

Regioselectivity: In the [4+1] annulation, the reaction is highly regioselective for the C3-carbonyl due to its higher electrophilicity compared to the C2-lactam carbonyl.

-

Stability: Store pyrrole-2,3-dione starting materials in a desiccator. Hydrolysis of the anhydride-like moiety can occur in moist air over prolonged periods.

References

-

Maslivets, A. N., et al. (2017). "A facile approach to spiro[dihydrofuran-2,3'-oxindoles] via formal [4 + 1] annulation reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles." Beilstein Journal of Organic Chemistry. Link

-

Obukhova, A. M., et al. (2023). "Multicomponent Synthesis of Spiro-Annulated 1,4-Dihydropyridines from Pyrrole-2,3-diones." ChemistrySelect. Link

-

Silaichev, P. S., et al. (2012). "Spiro heterocyclization of 1-aryl-4-aroyl-5-methoxycarbonyl-1H-pyrrole-2,3-diones." Russian Journal of Organic Chemistry. Link

-

Alizadeh, A., et al. (2021). "Stereoselective synthesis of spirocyclic pyrrolidines using heterogeneous catalysis." RSC Advances. Link

Sources

- 1. A facile approach to spiro[dihydrofuran-2,3'-oxindoles] via formal [4 + 1] annulation reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Scalable Synthesis of Promising Pyrrolidine-2,3-dione Candidates

This guide outlines the scale-up synthesis of Pyrrolidine-2,3-dione derivatives, focusing on the high-value antimicrobial candidates (e.g., PBP3 inhibitors) identified in recent medicinal chemistry campaigns.

Executive Summary & Strategic Rationale

Pyrrolidine-2,3-diones are emerging as a critical scaffold in drug discovery, particularly for their potency against multidrug-resistant (MDR) Gram-negative bacteria (e.g., P. aeruginosa) and S. aureus biofilms. Unlike traditional

The Scale-Up Challenge: Transitioning from medicinal chemistry (mg-scale) to process chemistry (kg-scale) requires a shift from "yield-at-all-costs" to "safety, economy, and throughput." Traditional stepwise syntheses (e.g., Dieckmann condensation of complex diesters) often suffer from poor atom economy and difficult purifications.

Selected Methodology: This guide prioritizes the One-Pot, Three-Component Reaction (MCR) involving an amine, an aldehyde, and a pyruvate derivative. This route is selected for its:

-

Atom Economy: High integration of starting materials into the final scaffold.

-

Operational Simplicity: Avoidance of intermediate isolation reduces unit operations.

-

Crystallinity: Products often precipitate directly, minimizing the need for chromatography—a critical requirement for scale-up.

Synthetic Route Analysis

Pathway Selection: MCR vs. Stepwise

| Feature | Route A: Multicomponent Reaction (Recommended) | Route B: Dieckmann Condensation (Traditional) |

| Reagents | Amine ( | Amino ester + Oxalyl Chloride |

| Steps | 1 (Telescoped) | 3-4 (Stepwise isolation required) |

| Waste | Water, Ethanol (Green) | HCl gas, Chlorinated solvents, Salts |

| Throughput | High (Batch time: <12 h) | Low (Batch time: >48 h) |

| Suitability | Ideal for Library Scale-up | Specific Complex Natural Products (e.g., Leopolic Acid A) |

Reaction Mechanism (MCR)

The reaction proceeds via the in situ formation of a Schiff base (imine), followed by a Mannich-type addition of the pyruvate enol and subsequent lactamization.

Figure 1: Mechanistic pathway for the One-Pot Synthesis of Pyrrolidine-2,3-diones.

Detailed Scale-Up Protocol (100g Basis)

Target Molecule: 1-(4-fluorobenzyl)-4-(4-chlorophenyl)-5-hydroxy-5-methylthis compound (Representative Scaffold).

Materials & Equipment

-

Reactor: 2L Double-jacketed glass reactor with overhead stirrer (anchor impeller).

-

Thermal Control: Huber Unistat or equivalent (Range: 0°C to 100°C).

-

Reagents:

-

4-Fluorobenzylamine (1.0 equiv)

-

4-Chlorobenzaldehyde (1.0 equiv)

-

Ethyl Pyruvate (1.1 equiv) or Pyruvic Acid (depending on specific derivative).

-

Solvent: Ethanol (Absolute) or Dioxane (if solubility is limiting).

-

Catalyst: Glacial Acetic Acid (0.5 - 1.0 equiv).

-

Step-by-Step Procedure

Phase 1: Schiff Base Formation (The Exotherm)

-

Charge 4-Chlorobenzaldehyde (0.40 mol) and Ethanol (400 mL, 4 vol) into the reactor.

-

Cool the mixture to 15°C.

-

Addition: Add 4-Fluorobenzylamine (0.40 mol) dropwise via addition funnel over 30 minutes.

-

Critical Control Point (CCP): Monitor internal temperature (

). Maintain

-

-

Aging: Stir at 20-25°C for 1 hour.

-

IPC (In-Process Control): TLC or HPLC to confirm disappearance of aldehyde.

-

Phase 2: Multicomponent Assembly

-

Addition: Add Ethyl Pyruvate (0.44 mol) in one portion (endothermic mixing usually negligible).

-

Catalyst: Add Glacial Acetic Acid (0.20 mol).

-

Reaction: Heat the jacket to reflux (

). Stir for 3-5 hours.-

Mechanism Note: The acid catalyzes the enolization of pyruvate, facilitating the attack on the imine.

-

IPC: Monitor for the formation of the polar product peak (HPLC).

-

Phase 3: Work-up & Crystallization (Chromatography-Free)

-

Cooling: Cool the reaction mixture slowly to 20°C over 2 hours (ramp rate: 30°C/hr) to induce nucleation.

-

Precipitation: If the product does not precipitate, seed with 0.1 wt% pure crystals. Further cool to 0-5°C and hold for 2 hours.

-

Filtration: Filter the slurry using a sintered glass funnel (P3 porosity).

-

Wash: Wash the cake with cold Ethanol (

mL) followed by cold Diethyl Ether or MTBE ( -

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Quantitative Data Summary

| Parameter | Value | Notes |

| Typical Yield | 65 - 85% | Dependent on steric bulk of amine. |

| Purity (HPLC) | > 98% a/a | After single recrystallization. |

| Space Time Yield | ~50 g/L/day | High throughput compared to stepwise. |

| E-Factor | < 15 | Excellent for pharma intermediates. |

Safety & Calorimetry (Process Safety)

Before scaling beyond 100g, the following thermal hazards must be evaluated using RC1 (Reaction Calorimetry) or DSC (Differential Scanning Calorimetry):

-

Imine Formation Exotherm: The reaction between amines and aldehydes releases heat (

to-

Mitigation: Dose-controlled addition of amine at low temperature.

-

-

Gas Evolution: If using oxalyl chloride (Route B), massive HCl and CO/CO2 evolution occurs. The MCR (Route A) avoids this, making it inherently safer.

-

Solvent Flammability: Ethanol is flammable (Flash point 13°C). Ensure reactor is grounded and nitrogen-inerted.

Workflow Diagram: Lab to Pilot Plant

Figure 2: Strategic workflow for scaling this compound synthesis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product solubility too high in hot ethanol; cooling too fast. | Re-heat to dissolution.[1] Add anti-solvent (Water or Heptane) dropwise at reflux until cloudy, then cool slowly (5°C/hr). |

| Low Yield | Incomplete imine formation or hydrolysis of imine by water in solvent. | Use molecular sieves during Schiff base step or switch to anhydrous ethanol. Ensure full conversion of aldehyde before adding pyruvate. |

| Dark Color | Oxidation of amine or phenol/aniline impurities. | Perform reaction under strict Nitrogen atmosphere. Wash filter cake with cold MTBE. |

References

-

Valdes-Pena, M. A., et al. (2024).[2] Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Royal Society of Chemistry. [Link]

-

Bhat, S. & Tilve, S. (2014).[3] Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. ResearchGate. [Link]

-

El-Sayed, M. T., et al. (2021).[4] Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3.[4][5] National Institutes of Health (PMC). [Link]

-

Pierce, J. G., et al. (2024).[2] Synthesis of functionalized this compound monomer scaffolds through a multicomponent reaction. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02708F [pubs.rsc.org]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Pyrrolidine-2,3-dione Derivatives for Targeted Drug Delivery

Executive Summary & Strategic Rationale

The pyrrolidine-2,3-dione (PD) scaffold represents a privileged heterocycle in drug discovery, exhibiting potent antimicrobial (specifically anti-biofilm against S. aureus and P. aeruginosa) and anticancer activities. However, its utility in targeted drug delivery has been historically underutilized.

This guide pivots from viewing PD solely as a payload to utilizing it as a functionalizable core for targeted prodrug systems . The C3-carbonyl position offers a highly reactive "handle" for forming pH-sensitive Schiff bases (hydrazones/imines), enabling the design of prodrugs that remain stable in physiological pH (7.4) but hydrolyze to release the active pharmacophore in the acidic microenvironment of tumors (pH 5.5–6.5) or bacterial biofilms.[1]

This application note details the "One-Pot, Three-Component" synthesis of the core scaffold and a downstream protocol for C3-functionalization , creating a self-validating targeted delivery system.

Mechanism of Action & Design Logic

The "Trojan Horse" Strategy

The core design philosophy relies on the differential reactivity of the C3-carbonyl. By condensing this position with a hydrazide-linker, we silence the inherent reactivity of the dione, creating a prodrug. Upon reaching the acidic target site (e.g., hypoxic tumor core), the hydrazone bond cleaves, regenerating the active this compound which then exerts its effect via:

-

PBP3 Inhibition: Covalent binding to Penicillin-Binding Protein 3 in Gram-negative bacteria.[2]

-

Biofilm Disruption: Penetration of the extracellular polymeric substance (EPS).

-

Metal Chelation: Formation of cytotoxic complexes with intracellular Cu/Zn in cancer cells.

Visualization: Prodrug Activation Pathway

Figure 1: Mechanism of pH-responsive activation for this compound prodrugs.

Experimental Protocols

Protocol A: Modular Synthesis of the Core Scaffold

Rationale: Traditional multi-step synthesis is inefficient. We utilize a multicomponent reaction (MCR) that allows instant diversification of the N1 (solubility/targeting) and C5 (potency) positions.

Reagents:

-

Component A: Ethyl 2,4-dioxo-4-phenylbutanoate (or substituted phenylpyruvic acid ester).

-

Component B: Aldehyde (e.g., p-chlorobenzaldehyde for potency).[3]

-

Component C: Primary Amine (e.g., m-fluorobenzylamine or an amine-functionalized PEG linker).

-

Solvent: Dry Dioxane or Ethanol.

-

Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology:

-

Pre-Activation: In a round-bottom flask, dissolve Component A (1.0 mmol) and Component B (1.0 mmol) in 5 mL of dry dioxane. Stir at 50°C for 30 minutes.

-

Critical Checkpoint: The solution should turn slightly yellow, indicating the formation of the intermediate enol/aldol adduct.

-

-

Cyclization: Add Component C (1.0 mmol) followed immediately by AcOH (0.5 mL).

-

Reflux: Heat the mixture to reflux (100°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Observation: The formation of a precipitate often indicates product generation.

-

-

Purification: Cool to room temperature.

-

If solid forms: Filter and wash with cold diethyl ether.

-

If oil forms: Evaporate solvent and recrystallize from ethanol.

-

-

Validation: Confirm structure via 1H-NMR (Look for the disappearance of the aldehyde proton and appearance of the pyrrolidine ring protons).

Protocol B: C3-Functionalization for Prodrug Design

Rationale: This step converts the active drug into a "Targeted Delivery" vehicle.

Reagents:

-

Synthesized this compound (from Protocol A).

-

Hydrazide Linker (e.g., 4-hydrazinobenzoic acid for albumin binding, or a PEG-hydrazide).

-

Catalyst: Trifluoroacetic acid (TFA, catalytic amount).

Step-by-Step Methodology:

-

Dissolution: Dissolve the this compound (0.5 mmol) in anhydrous Methanol (10 mL).

-

Addition: Add the Hydrazide Linker (0.55 mmol, 1.1 eq).

-

Catalysis: Add 1–2 drops of TFA.

-

Reaction: Reflux for 6–8 hours.

-